molecular formula C17H27NO B5120381 Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone

Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone

Cat. No.: B5120381
M. Wt: 261.4 g/mol
InChI Key: ZHSNSBSBYQJEND-UHFFFAOYSA-N
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Description

Piperidin-1-yl(1-tricyclo[43113,8]undecanyl)methanone is a complex organic compound featuring a piperidine ring attached to a tricyclo[43113,8]undecane structure via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone typically involves the reaction of piperidine with a tricyclo[4.3.1.13,8]undecane derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the tricyclo[4.3.1.13,8]undecane derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then reacted with piperidine to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The tricyclo[4.3.1.13,8]undecane structure may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone is unique due to its combination of a piperidine ring and a tricyclo[4.3.1.13,8]undecane structure, which imparts distinct chemical and physical properties. This combination can lead to enhanced stability, bioavailability, and potential therapeutic effects compared to simpler piperidine derivatives .

Properties

IUPAC Name

piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c19-16(18-6-2-1-3-7-18)17-10-13-4-5-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSNSBSBYQJEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C23CC4CCC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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